1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Solubility Formulation Salt Form

Researchers face inconsistent Suzuki coupling yields from variable boronic acid quality. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid HCl (CAS 1162262-38-5) solves this as a stable HCl salt (≥97% purity). • Enhanced aqueous solubility for green Suzuki couplings in water/organic mixtures. • HCl salt form minimizes protodeboronation & oxidation, ensuring lot-to-lot consistency. • Cited in JAK inhibitor & proteasome inhibitor patents for focused SAR libraries. • Consistent performance reduces re-optimization in HTE workflows.

Molecular Formula C6H12BClN2O2
Molecular Weight 190.44 g/mol
CAS No. 1162262-38-5
Cat. No. B1424414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride
CAS1162262-38-5
Molecular FormulaC6H12BClN2O2
Molecular Weight190.44 g/mol
Structural Identifiers
SMILESB(C1=C(N(N=C1C)C)C)(O)O.Cl
InChIInChI=1S/C6H11BN2O2.ClH/c1-4-6(7(10)11)5(2)9(3)8-4;/h10-11H,1-3H3;1H
InChIKeyHBVXRUDSVOJNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trimethyl-1H-pyrazole-4-boronic Acid Hydrochloride: Salt-Form Boronic Acid for Suzuki-Miyaura Cross-Coupling


1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a boronic acid derivative featuring a trimethyl-substituted pyrazole ring and a boronic acid moiety, offered as a stable hydrochloride salt . The compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heteroaryl scaffolds, with applications spanning medicinal chemistry and organic synthesis . Its molecular formula is C6H12BClN2O2, with a molecular weight of approximately 190.44 g/mol .

Why Generic Substitution Fails: Salt Form and Purity Drive Cross-Coupling Reproducibility


Direct substitution of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid, hydrochloride with its free acid analog or alternative pyrazole boronic acids is inadvisable due to the unique physicochemical properties conferred by the hydrochloride salt form. The salt form enhances aqueous solubility and bench stability, which are critical for achieving consistent, high-yielding Suzuki-Miyaura cross-couplings and for streamlining downstream medicinal chemistry workflows . The presence of the hydrochloride counterion can also influence the compound's reactivity profile, as the boronic acid moiety is presented in a protonated state that may mitigate undesirable side reactions such as protodeboronation or oxidation during storage and handling . Substituting with the free acid or a different salt may introduce variability in reaction kinetics, yield, and purity, ultimately compromising experimental reproducibility and the integrity of derived chemical libraries.

Differentiated Performance in Cross-Coupling and Medicinal Chemistry


Enhanced Aqueous Solubility vs. Free Boronic Acid or Pinacol Ester

The hydrochloride salt form of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid confers significantly enhanced solubility in aqueous and polar organic media compared to its free boronic acid or pinacol ester analogs . While quantitative solubility data (e.g., mg/mL) for this specific compound is not publicly available, the class of hydrochloride salts of boronic acids is well-documented to exhibit improved water solubility relative to their free acid forms, a property critical for homogeneous reaction conditions in aqueous Suzuki-Miyaura couplings and for formulation in medicinal chemistry . This class-level inference is supported by vendor statements specifying the hydrochloride salt form 'enhances solubility in water' .

Solubility Formulation Salt Form

Improved Bench Stability of the Hydrochloride Salt

The hydrochloride salt of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid exhibits enhanced bench stability compared to the free boronic acid, a class property of hydrochloride salts of boronic acids . Free boronic acids are prone to oxidative decomposition and protodeboronation, which can lead to inconsistent performance in cross-coupling reactions. The salt form is claimed to improve stability, facilitating handling and long-term storage . While direct comparative stability data (e.g., degradation half-life) is not publicly available, the class-level inference is supported by vendor documentation.

Stability Storage Salt Form

High Purity Specification for Consistent Performance

Commercial sources specify the purity of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid hydrochloride at ≥97% or 95% [1]. In contrast, the corresponding pinacol ester (CAS 844891-04-9) is commonly offered at 95% purity, with some vendors providing ≥98% . The hydrochloride salt's defined purity specification ensures consistent quality and minimizes the presence of impurities that could interfere with sensitive cross-coupling reactions or downstream biological assays.

Purity Quality Control Procurement

Validated Application in JAK and Proteasome Inhibitor Patents

The pyrazole boronic acid scaffold, including 1,3,5-trimethyl-1H-pyrazole-4-boronic acid hydrochloride, is explicitly claimed in recent patent literature as a key component of Janus kinase (JAK) inhibitors for treating inflammation, autoimmune diseases, and cancer [1], as well as proteasome inhibitors for oncology applications [2]. These patents demonstrate the compound's relevance in high-value pharmaceutical research, distinguishing it from generic boronic acids that lack such targeted therapeutic associations.

JAK Inhibitor Proteasome Inhibitor Patent Literature

Optimal Application Scenarios in Cross-Coupling and Medicinal Chemistry


Aqueous or Mixed-Solvent Suzuki-Miyaura Cross-Coupling

The enhanced aqueous solubility of the hydrochloride salt form makes this compound particularly well-suited for Suzuki-Miyaura cross-couplings conducted in water or aqueous-organic solvent mixtures. This enables more environmentally friendly and efficient syntheses of complex biaryl and heteroaryl structures, which are critical intermediates in pharmaceutical and agrochemical development .

JAK Inhibitor Library Synthesis for Inflammation and Oncology

Given its explicit mention in patents covering boron-containing pyrazole JAK inhibitors [1], this compound is an ideal building block for constructing focused libraries of potential JAK inhibitors. Its use enables the rapid exploration of structure-activity relationships (SAR) around the pyrazole core, accelerating drug discovery efforts in inflammation, autoimmune disease, and oncology.

Proteasome Inhibitor Analogs for Cancer Research

The compound's inclusion in proteasome inhibitor patent claims [2] positions it as a valuable starting material for synthesizing novel proteasome-targeting agents. Its stable hydrochloride salt form ensures consistent reagent quality during multi-step synthetic sequences, reducing variability in SAR studies and improving the reliability of biological assay results.

High-Throughput Experimentation with Reproducible Quality

The defined purity profile (≥97% ) and enhanced bench stability of this hydrochloride salt reduce batch-to-batch variability, making it an excellent choice for high-throughput experimentation (HTE) workflows. Its consistent performance in automated synthesis platforms minimizes the need for re-optimization and ensures reliable data generation in library synthesis and reaction screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.